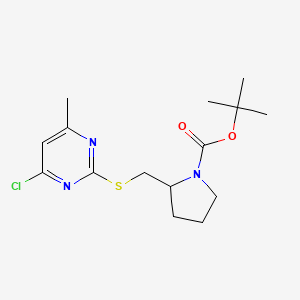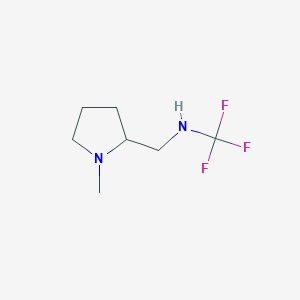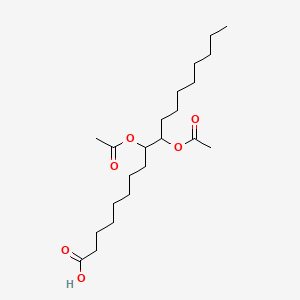![molecular formula C7H10F2O B13954900 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a difluorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural-like compounds using a bimetallic catalyst such as ruthenium-molybdenum. This method achieves high selectivity and efficiency under optimized conditions . Another method involves the reduction of cyclopentanone using sodium borohydride, where the carbonyl group is converted to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of metal catalysts like palladium or platinum in the hydrogenation of cyclopentene is a common industrial method . Additionally, the selective conversion of furfural to cyclopentanol using copper-cobalt catalysts has been explored .
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclopentanone.
Reduction: The compound can be reduced to form cyclopentane.
Substitution: The difluorovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products:
Oxidation: Cyclopentanone.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The difluorovinyl group can participate in interactions with hydrophobic pockets, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopentanol: A structurally similar compound with a hydroxyl group but lacking the difluorovinyl group.
Cyclopentanone: The oxidized form of cyclopentanol, used in various chemical syntheses.
1,2-Dibromocyclopentane: A compound with similar cyclopentane ring but substituted with bromine atoms instead of the difluorovinyl group.
Uniqueness: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2 |
InChI Key |
CXWUKAGSJHGALL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=CF)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)











